(Z)-N-(3-propyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide
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Overview
Description
(Z)-N-(3-propyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide is a synthetic organic compound that belongs to the class of benzo[d]thiazole derivatives. These compounds are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties. The unique structure of this compound, which includes a benzo[d]thiazole ring fused with a furan-2-carboxamide moiety, contributes to its potential as a pharmacologically active agent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(3-propyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide typically involves a multi-step process. One common method includes the following steps:
Formation of the benzo[d]thiazole ring: This can be achieved by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Introduction of the sulfamoyl group: This step involves the sulfonation of the benzo[d]thiazole ring using a sulfonating agent such as chlorosulfonic acid.
Attachment of the propyl group: The propyl group can be introduced via alkylation using a propyl halide.
Formation of the furan-2-carboxamide moiety: This involves the reaction of the benzo[d]thiazole derivative with furan-2-carboxylic acid or its derivatives under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfamoyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro or carbonyl groups present in the compound, resulting in the formation of amines or alcohols.
Substitution: The benzo[d]thiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Electrophilic substitution reactions often employ reagents like nitric acid, bromine, or iodine under acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Nitrobenzo[d]thiazole, halobenzo[d]thiazole derivatives
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules with potential biological activity.
Biology: Investigated for its antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents.
Medicine: Explored for its anticancer activity, particularly against certain types of cancer cell lines.
Industry: Potential use in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (Z)-N-(3-propyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide involves its interaction with specific molecular targets. For instance, its antibacterial activity may result from the inhibition of bacterial enzymes or disruption of cell membrane integrity. In cancer cells, the compound may induce apoptosis or inhibit cell proliferation by targeting key signaling pathways.
Comparison with Similar Compounds
Similar Compounds
6-bromobenzo[d]thiazol-2(3H)-one derivatives: Known for their cytotoxic and antibacterial activities.
2-hydrazinobenzothiazole derivatives: Studied for their potential as anticancer agents.
Uniqueness
(Z)-N-(3-propyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide stands out due to its unique combination of a benzo[d]thiazole ring and a furan-2-carboxamide moiety, which may confer distinct biological activities and chemical reactivity compared to other benzo[d]thiazole derivatives.
Properties
IUPAC Name |
N-(3-propyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4S2/c1-2-7-18-11-6-5-10(24(16,20)21)9-13(11)23-15(18)17-14(19)12-4-3-8-22-12/h3-6,8-9H,2,7H2,1H3,(H2,16,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGHCMGWDSQELNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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